6-Fluoroquinolin-3-amine
Overview
Description
6-Fluoroquinolin-3-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom at the 6-position of the quinoline ring enhances its biological activity and chemical properties
Scientific Research Applications
6-Fluoroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly for treating bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary target of 6-Fluoroquinolin-3-amine is bacterial DNA-gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial agents .
Mode of Action
This compound interacts with its target, the bacterial DNA-gyrase, by inhibiting its function . This inhibition disrupts the process of bacterial DNA replication, leading to the cessation of bacterial growth and reproduction .
Biochemical Pathways
The action of this compound affects the DNA replication pathway in bacteria . By inhibiting the function of DNA-gyrase, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the cessation of bacterial growth and reproduction .
Pharmacokinetics
Fluoroquinolones, a class of compounds to which this compound belongs, are generally known for their good oral bioavailability and broad tissue distribution . These properties contribute to their effectiveness as antibacterial agents .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the function of DNA-gyrase, the compound prevents the bacteria from replicating their DNA, which is a necessary step for bacterial growth and reproduction .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Fluoroquinolin-3-amine, like other fluoroquinolines, is known to interact with various enzymes and proteins
Cellular Effects
Fluoroquinolines are known for their high level of antibacterial activity, which is attributed to their ability to penetrate cell membranes and inhibit bacterial DNA-gyrase
Molecular Mechanism
Fluoroquinolones are known to exert their effects at the molecular level by inhibiting bacterial DNA-gyrase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-3-amine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorine source reacts with a quinoline derivative. For example, 6-fluoroquinoline can be synthesized by reacting 6-chloroquinoline with a fluoride ion source under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing efficient and cost-effective fluorine sources. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of diverse quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- Norfloxacin
- Ciprofloxacin
- Ofloxacin
- Levofloxacin
Comparison: 6-Fluoroquinolin-3-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activity. Compared to other fluoroquinolones, it may exhibit different pharmacokinetic properties, spectrum of activity, and resistance profiles. The presence of the fluorine atom at the 6-position enhances its ability to penetrate bacterial cells and bind to target enzymes more effectively.
Properties
IUPAC Name |
6-fluoroquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOIFHDOGTUFBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625754 | |
Record name | 6-Fluoroquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742699-00-9 | |
Record name | 6-Fluoroquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoroquinolin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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